molecular formula C16H9Br2NOS2 B6055472 5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6055472
M. Wt: 455.2 g/mol
InChI Key: NWEPIUDZRQAACK-ZSOIEALJSA-N
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Description

5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinone derivatives. This compound has received significant attention from the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as a drug candidate for various diseases. The compound has been shown to exhibit potent pharmacological effects and has a relatively simple synthesis method. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of more potent analogs of the compound that exhibit improved pharmacological properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, future research could focus on elucidating the mechanism of action of the compound and identifying its molecular targets in the body.

Synthesis Methods

The synthesis of 5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multi-step process. The first step involves the condensation of 4-bromobenzaldehyde with 3-bromobenzaldehyde in the presence of ethanol and potassium hydroxide. The resulting product is then reacted with thiourea and ammonium acetate in ethanol to obtain the desired product.

Scientific Research Applications

5-(4-bromobenzylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(5Z)-3-(3-bromophenyl)-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2NOS2/c17-11-6-4-10(5-7-11)8-14-15(20)19(16(21)22-14)13-3-1-2-12(18)9-13/h1-9H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEPIUDZRQAACK-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

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